N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H19N5OS and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Researchers have developed methodologies for synthesizing a range of heteroaromatic compounds, including thiadiazoles and pyrazoles, which are key frameworks in many biologically active molecules. Studies highlight the lithiation reactions of methyl-substituted azoles, thiadiazoles, and their derivatives to produce various acetic acids after carboxylation, showing the versatility of these compounds in organic synthesis Micetich, 1970. Another research focus has been on the reactions of pyrazole and triazine derivatives with thionyl chloride, leading to a range of chloro- and amino-substituted products, demonstrating the reactivity of pyrazole cores in the presence of different reagents Khutova et al., 2013.
Biological Activity
The incorporation of the pyrazole and thiadiazole moieties into new compounds has been a focus due to their potential biological activities. A study synthesized a series of derivatives featuring the 3,5-dimethyl-1H-pyrazole group fused with thiadiazole and azetidinone rings, evaluating them for antibacterial activity against various bacterial species. These compounds exhibited significant antibacterial properties, showcasing the potential of such derivatives in antimicrobial drug development Al-Smaisim, 2012.
Chemical Properties and Mechanisms
The study of reactions involving pyrazolopyrimidinyl keto-esters underlines the intricate chemical transformations these compounds can undergo. The research provides insights into cyclization reactions leading to new heterocyclic compounds, which could further our understanding of the chemical behavior of pyrazole derivatives and open up new pathways for synthesizing novel therapeutics Abd & Awas, 2008.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-11-15(14-7-5-4-6-8-14)13(3)22(20-11)10-9-18-17(23)16-12(2)19-21-24-16/h4-8H,9-10H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKDQIINWIIJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.